3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
Description
3-[(2S)-2-Acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid is a chiral organic compound characterized by a sulfanyl (-S-) bridge connecting two distinct moieties: a (2S)-2-acetamido-2-carboxyethyl group and a 2-methylpropanoic acid backbone. Its structure combines hydrophilic (carboxylic acid, acetamido) and hydrophobic (methyl, sulfanyl) elements, influencing solubility and reactivity .
Properties
Molecular Formula |
C9H15NO5S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m1/s1 |
InChI Key |
NCVHUCCOTCVUCB-NQPNHJOESA-N |
Isomeric SMILES |
CC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves several steps. One common method is the reaction of cysteine with acetic anhydride to form N-acetylcysteine, followed by the addition of a carboxyethyl group . The reaction conditions typically involve the use of a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetamido and carboxyethyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. The acetamido and carboxyethyl groups can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s sulfanyl linkage and acetamido-carboxyethyl side chain distinguish it from analogs. Key comparisons include:
Steric and Electronic Effects
- Sulfanyl vs.
- Substituent Influence : The nitrophenyl group in [] introduces strong electron-withdrawing effects, enhancing electrophilicity, whereas the hydroxyphenyl group in [] may facilitate hydrogen bonding. The target compound’s carboxyethyl group balances hydrophilicity and steric bulk, favoring interactions with polar enzyme active sites .
Physicochemical Properties
- Solubility : The carboxylic acid and acetamido groups enhance water solubility compared to purely hydrophobic analogs (e.g., benzenesulfonamido derivatives in []).
- Acidity: The target compound’s carboxylic acid (pKa ~2.5) and acetamido (pKa ~15) groups contrast with the basic aminoethyl group (pKa ~9.5) in [], affecting ionization under physiological conditions .
Biological Activity
3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid, also known as a trithiocarbonate compound, has garnered interest in various biological and chemical research fields. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₇H₁₀O₄S₃
- Molecular Weight: 254.35 g/mol
- CAS Number: 870451-09-5
This compound is characterized by a stable trithiocarbonate structure, which contributes to its unique reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where reactive oxygen species (ROS) contribute to cellular damage.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of various biomolecules.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules, thereby affecting cellular responses to external stimuli.
Antioxidant Activity
A study published in the Journal of Biological Chemistry demonstrated that trithiocarbonate compounds, including this compound, significantly reduced lipid peroxidation in vitro. The results indicated a protective effect against oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .
Enzyme Interaction
In a series of enzymatic assays, the compound was found to inhibit the activity of certain proteases involved in inflammatory responses. This inhibition was quantified using IC50 values, which revealed that the compound could effectively reduce inflammation markers in cell cultures .
Pharmacological Applications
Research published in Pharmaceutical Research explored the therapeutic potential of this compound in treating metabolic disorders. The study highlighted its ability to modulate glucose metabolism and improve insulin sensitivity in diabetic animal models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
